sodium;N-(4-aminophenyl)sulfonylacetamide
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Overview
Description
Sodium;N-(4-aminophenyl)sulfonylacetamide, commonly known as sodium sulfacetamide, is a sulfonamide antibiotic. It is widely used in the treatment of bacterial infections, particularly those affecting the eyes and skin. The compound functions by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction, thereby exerting a bacteriostatic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium sulfacetamide can be synthesized through two primary methods:
Direct Alkylation: This method involves the direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride.
Reductive Deacylation: This method involves reacting 4-aminobenzenesulfonamide with acetic anhydride, followed by selective reductive deacylation of the resultant acetamide using a system of zinc-sodium hydroxide.
Industrial Production Methods
In industrial settings, sodium sulfacetamide is produced by optimizing the above synthetic routes to ensure high yield and purity. The process typically involves large-scale reactors and stringent quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium sulfacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Sodium sulfacetamide can be reduced to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of sulfacetamide, which can have different pharmacological properties and applications .
Scientific Research Applications
Sodium sulfacetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of sulfonamide antibiotics.
Biology: The compound is used in research related to bacterial growth inhibition and the study of folic acid synthesis pathways.
Medicine: Sodium sulfacetamide is extensively used in the treatment of bacterial infections, particularly in ophthalmology and dermatology.
Mechanism of Action
Sodium sulfacetamide exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and reproduction. The compound acts as a competitive inhibitor of para-aminobenzoic acid (PABA), an essential component for bacterial folic acid synthesis .
Comparison with Similar Compounds
Sodium sulfacetamide is unique among sulfonamide antibiotics due to its specific structure and mode of action. Similar compounds include:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfadiazine: Used in the treatment of toxoplasmosis and other bacterial infections.
Sulfisoxazole: Commonly used in combination with other antibiotics for treating urinary tract infections
These compounds share a common sulfonamide moiety but differ in their specific chemical structures and clinical applications, making sodium sulfacetamide a distinct and valuable antibiotic in its own right .
Properties
Molecular Formula |
C8H10N2NaO3S+ |
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Molecular Weight |
237.23 g/mol |
IUPAC Name |
sodium;N-(4-aminophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1 |
InChI Key |
PQMSFAORUFMASU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na+] |
Origin of Product |
United States |
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